BenchChemオンラインストアへようこそ!

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine

Medicinal Chemistry Physicochemical profiling Solubility optimization

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine (CAS 2097937-28-3) is a disubstituted piperazine building block (C₁₆H₂₃FN₂O, MW 278.36 g/mol) combining a para-fluorobenzyl N-substituent with an oxan-4-yl (tetrahydropyran-4-yl) N'-substituent. The fluorobenzyl-piperazine fragment has been validated as a productive scaffold for tyrosinase inhibition programs, with derivatives achieving IC₅₀ values as low as 0.96 µM against Agaricus bisporus tyrosinase, approximately 20-fold more potent than kojic acid (IC₅₀ 17.76 µM).

Molecular Formula C16H23FN2O
Molecular Weight 278.371
CAS No. 2097937-28-3
Cat. No. B2704768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine
CAS2097937-28-3
Molecular FormulaC16H23FN2O
Molecular Weight278.371
Structural Identifiers
SMILESC1COCCC1N2CCN(CC2)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-9-19(10-8-18)16-5-11-20-12-6-16/h1-4,16H,5-13H2
InChIKeyAAPLSJPPEWCUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine (CAS 2097937-28-3): Structural and Physicochemical Baseline for Procurement Evaluation


1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine (CAS 2097937-28-3) is a disubstituted piperazine building block (C₁₆H₂₃FN₂O, MW 278.36 g/mol) combining a para-fluorobenzyl N-substituent with an oxan-4-yl (tetrahydropyran-4-yl) N'-substituent . The fluorobenzyl-piperazine fragment has been validated as a productive scaffold for tyrosinase inhibition programs, with derivatives achieving IC₅₀ values as low as 0.96 µM against Agaricus bisporus tyrosinase, approximately 20-fold more potent than kojic acid (IC₅₀ 17.76 µM) [1]. The oxan-4-yl group introduces a saturated oxygen heterocycle that modulates conformational flexibility, hydrogen-bonding capacity, and lipophilicity relative to simpler alkyl or aryl piperazine congeners.

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine from In-Class Analogs


Piperazine building blocks bearing a single substituent (e.g., 1-(4-fluorobenzyl)piperazine or 1-(oxan-4-yl)piperazine) or alternative N'-substitution patterns cannot be interchanged with 1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine without altering key molecular properties critical for downstream SAR and pharmacokinetic optimization. The simultaneous presence of both the 4-fluorobenzyl group and the oxan-4-yl group creates a unique combination of (i) a lipophilic, halogen-substituted aromatic ring capable of engaging hydrophobic pockets and potential halogen-bonding interactions [1], and (ii) a saturated oxygen heterocycle that increases topological polar surface area (TPSA) and hydrogen bond acceptor count relative to cycloalkyl or alkyl comparators . Substituting either moiety with a non-fluorinated benzyl, phenyl, methyl, or cyclohexyl group results in measurable differences in clogP, TPSA, and molecular shape that can redirect target engagement profiles, solubility, and metabolic stability. This document provides the quantitative evidence supporting selection of this compound as a differentiated synthetic intermediate.

Product-Specific Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine


Hydrogen Bond Acceptor Count vs. 1-(4-Fluorobenzyl)piperazine: Impact on Solubility and Target Engagement

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine contains an oxan-4-yl group that contributes one additional oxygen atom as a hydrogen bond acceptor compared to 1-(4-fluorobenzyl)piperazine (CAS 70931-28-1). The target compound has a calculated hydrogen bond acceptor count of 3 (two piperazine nitrogens + one oxane oxygen), vs. 2 for the comparator [1]. This increase in HBA count is associated with a measurable increase in topological polar surface area (estimated TPSA increase of approximately 12–15 Ų based on the ether oxygen contribution), which is directly correlated with improved aqueous solubility and modulation of P-glycoprotein recognition profiles in the piperazine chemotype [2].

Medicinal Chemistry Physicochemical profiling Solubility optimization

clogP Differentiation from 1-Benzyl-4-(oxan-4-yl)piperazine: Fluorine Effect on Lipophilicity

The para-fluoro substituent on the benzyl ring of the target compound reduces lipophilicity relative to the unsubstituted benzyl analog. The calculated partition coefficient (clogP) for 1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is estimated at approximately 2.2–2.5 based on SMILES structure, whereas 1-benzyl-4-(oxan-4-yl)piperazine (CAS 1033594-04-5) has an estimated clogP of approximately 2.6–2.9 . The approximately 0.3–0.4 log unit reduction reflects the well-characterized π-electron-withdrawing effect of aromatic fluorine, which decreases overall compound lipophilicity compared to the non-fluorinated phenyl analog [1]. This modulation is significant because a ΔclogP of 0.3–0.4 can translate into meaningful differences in metabolic stability and plasma protein binding.

Lipophilicity modulation SAR Lead optimization

Conformational Flexibility and Rotatable Bond Count vs. 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

The target compound features an oxan-4-yl (tetrahydropyran) group attached directly to the piperazine N4 position, resulting in 4 rotatable bonds. A closely related analog, (R)-1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (CAS 2768496-87-1), introduces a methylene spacer between piperazine and tetrahydrofuran, yielding 5 rotatable bonds . The target compound's direct N-oxane linkage restricts the conformational freedom of the oxygen heterocycle, producing a more defined spatial orientation of the ether oxygen. This rigidification is predicted to reduce the entropic penalty upon target binding by approximately 0.5–1.0 kcal/mol relative to the methylene-bridged comparator based on general principles of conformational restriction [1].

Conformational analysis Molecular design 3D pharmacophore

Class-Level Anti-Tyrosinase Activity of the 4-Fluorobenzyl-Piperazine Pharmacophore

The 4-fluorobenzyl-piperazine substructure present in the target compound has been validated as a productive tyrosinase inhibitor pharmacophore. In a systematic study of 24 compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment, the most potent analog (compound 25) inhibited mushroom tyrosinase with an IC₅₀ of 0.96 µM, representing a ~20-fold potency gain over the reference inhibitor kojic acid (IC₅₀ 17.76 µM) [1]. While the target compound has not been directly evaluated in this assay, its incorporation of an oxan-4-yl group at the N4 position offers a distinct vector for further structural elaboration compared to the acyl/amide substituents explored in the published series, providing access to unexplored chemical space around this validated pharmacophore.

Tyrosinase inhibition Anti-melanogenic Fragment-based discovery

Best Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine


Fragment-Based Drug Discovery Leveraging the Validated 4-Fluorobenzyl-Piperazine Pharmacophore with a Novel N4 Exit Vector

Medicinal chemistry teams pursuing tyrosinase inhibition or melanin-related disorders can use this compound as a pre-assembled intermediate that retains the validated 4-(4-fluorobenzyl)piperazin-1-yl pharmacophore (class benchmark IC₅₀ 0.96 µM, ~20-fold vs. kojic acid) while offering the oxan-4-yl N'-substituent as a novel exit vector for diversification. Unlike the acyl/amide-substituted analogs in the published study [1], the oxane group provides a saturated heterocyclic handle amenable to further functionalization via ether cleavage, ring opening, or conjugate addition chemistry. This enables expansion of chemical space beyond the intellectual property landscape of Ielo et al. (2019).

Physicochemical Property Optimization: Enhancing Aqueous Solubility Through Increased HBA and TPSA

The additional oxygen atom in the oxan-4-yl group increases the hydrogen bond acceptor count to 3 and adds approximately 12–15 Ų to the topological polar surface area compared to 1-(4-fluorobenzyl)piperazine . This structural feature is directly relevant for discovery programs seeking to improve aqueous solubility or reduce passive membrane permeability of piperazine-containing lead series. The compound serves as a solubility-enhancing building block that can be incorporated early in SAR exploration to modulate physicochemical properties without resorting to lipophilic salt forms or prodrug strategies.

Conformational Restriction for Binding Affinity Optimization

The direct N-oxane linkage in this compound eliminates one rotatable bond compared to methylene-bridged analogs such as (R)-1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (CAS 2768496-87-1) . This restricted conformational profile is predicted to reduce the entropic penalty of binding by approximately 0.5–1.0 kcal/mol based on established medicinal chemistry principles [2]. The compound is well-suited for use in structure-based design programs where a pre-organized, rigid piperazine scaffold is desired to probe the binding site geometry of target proteins.

Fluorinated Building Block for Metabolic Stability Engineering

The para-fluoro substituent on the benzyl ring lowers clogP by approximately 0.3–0.4 log units relative to the non-fluorinated benzyl analog (1-benzyl-4-(oxan-4-yl)piperazine, CAS 1033594-04-5) . This fluorine-mediated lipophilicity reduction is a well-established strategy for improving metabolic stability and reducing cytochrome P450 liability [3]. Procurement of this compound enables synthetic chemists to install a metabolically tempered benzyl-piperazine motif in a single step, avoiding the need for late-stage fluorination or protecting group manipulations.

Quote Request

Request a Quote for 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.